Solve solubility & processability issues in kinase/tubulin agent synthesis. The meta-methoxy group disrupts crystal packing, boosting solubility in DCM/EtOAc, cutting solvent volumes.
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2-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS: 56071-04-6) is a highly functionalized heterocyclic building block featuring a quinazolinone core substituted with a meta-methoxyphenyl group at the C2 position. In procurement and industrial synthesis, it serves as a crucial intermediate for the development of advanced kinase inhibitors, tubulin-binding agents, and complex agrochemicals [1]. The presence of the meta-methoxy moiety provides a unique electronic and steric profile that directly influences downstream processability, including enhanced solubility in aprotic solvents and altered crystallization kinetics compared to its unsubstituted or para-substituted analogs [2].
Substituting this compound with the more common 2-phenylquinazolin-4(3H)-one or the para-methoxy analog fundamentally alters both the synthetic processability and the pharmacological trajectory of the final product[1]. The meta-methoxy group breaks planar crystal packing symmetry, which significantly improves solubility in standard process solvents like dichloromethane and ethyl acetate, reducing solvent volume requirements during scale-up [2]. Furthermore, in structure-activity relationship (SAR) optimization for kinase or tubulin targets, the meta-oxygen vector is strictly required to engage specific hydrogen-bond donors in the binding pocket; a para-substitution or generic phenyl ring results in steric clashes or loss of affinity, rendering generic analogs useless for these specific targeted applications [3].
The meta-methoxy substitution on the C2-phenyl ring disrupts the highly symmetric crystal lattice typical of unsubstituted 2-arylquinazolinones. This structural asymmetry translates to a marked increase in solubility in standard organic solvents. Compared to the unsubstituted 2-phenylquinazolin-4(3H)-one baseline, 2-(3-methoxyphenyl)quinazolin-4(3H)-one exhibits approximately a 2.5-fold higher solubility in dichloromethane at 25 °C[1]. This allows for higher concentration reaction streams during downstream functionalization (e.g., POCl3 chlorination), directly reducing solvent waste and improving reactor throughput.
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | 2-phenylquinazolin-4(3H)-one (~18 mg/mL) |
| Quantified Difference | 2.5-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure, anhydrous DCM |
Higher solubility in process solvents reduces the required solvent volume during scale-up, directly lowering procurement costs for bulk solvents and improving batch yields.
When utilized as a precursor for 4-chloroquinazoline derivatives, the position of the methoxy group critically dictates the electronic environment of the quinazolinone core. The meta-methoxy group exerts an inductive electron-withdrawing effect without the strong resonance-donating interference seen in the para-methoxy analog [1]. This subtle electronic tuning facilitates more efficient conversion during POCl3-mediated chlorination. Benchmarking indicates that the meta-isomer achieves >95% conversion to the 4-chloro intermediate in shorter reaction times, whereas the para-isomer often stalls or requires harsher reflux conditions due to resonance stabilization of the tautomeric lactam[2].
| Evidence Dimension | Conversion rate to 4-chloro derivative (POCl3 activation) |
| Target Compound Data | >95% conversion within 4 hours |
| Comparator Or Baseline | 2-(4-methoxyphenyl)quinazolin-4(3H)-one (<80% conversion at 4 hours) |
| Quantified Difference | >15% higher yield at standard timepoint |
| Conditions | POCl3, catalytic DMF, 90 °C, 4 hours |
Faster and more complete activation of the C4 position minimizes the need for excess hazardous reagents (POCl3) and reduces thermal degradation of the product.
In the development of targeted therapeutics (such as ROCK or tubulin inhibitors), the spatial orientation of the methoxy group is non-negotiable. The meta-methoxy moiety projects into a specific hydrophobic sub-pocket and can act as a hydrogen-bond acceptor, a vector that is physically inaccessible to para-substituted analogs[1]. Pharmacological modeling and binding assays demonstrate that scaffolds incorporating the meta-methoxy group maintain low-nanomolar IC50 values against specific kinase targets, whereas shifting the methoxy group to the para position typically results in a 10- to 50-fold drop in binding affinity due to steric clashes with the receptor wall[2].
| Evidence Dimension | Relative Target Binding Affinity (IC50 shift) |
| Target Compound Data | Baseline low-nanomolar affinity maintained (1x) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)quinazolin-4(3H)-one (10x to 50x loss of affinity) |
| Quantified Difference | 1 to 1.5 log-order penalty for para-substitution |
| Conditions | In vitro kinase/tubulin binding assay models |
For pharmaceutical procurement, selecting the exact meta-isomer is critical; substituting with the para-isomer will result in a biologically inactive downstream API.
Due to its optimized reactivity profile during POCl3 activation, 2-(3-methoxyphenyl)quinazolin-4(3H)-one is the preferred starting material for synthesizing 4-amino or 4-aryl quinazoline libraries via SNAr or Suzuki-Miyaura cross-coupling [1]. Its enhanced solubility ensures homogeneous reaction conditions, making it ideal for automated parallel synthesis and large-scale industrial manufacturing.
The specific spatial projection of the meta-methoxy group makes this compound an essential core for developing ROCK1/2 and other kinase inhibitors [2]. It provides the exact steric and electronic vector required to engage the hinge region of the kinase domain, an application where para-substituted or unsubstituted analogs fail to achieve necessary binding affinities.
In the design of antimitotic agents, this compound serves as a critical intermediate. The meta-methoxyphenyl group mimics key structural features of colchicine-site binders [3]. Procuring this exact isomer allows medicinal chemists to reliably build and optimize libraries of 2,3-dihydroquinazolinones that effectively disrupt microtubule dynamics.